(R)-3-Boc-aminopiperidine
Description
Significance of Chiral Piperidine (B6355638) Scaffolds as Synthetic Intermediates
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a structural motif of immense importance in pharmaceutical research and medicinal chemistry. nih.govacs.orgacs.org It is a ubiquitous scaffold found in numerous natural products and synthetic drug molecules. acs.orgacs.org The introduction of chirality into the piperidine scaffold significantly enhances its value, as chiral molecules often exhibit improved pharmacological profiles. thieme-connect.com Chiral piperidine scaffolds are prevalent core structures in a vast number of active pharmaceuticals. thieme-connect.comresearchgate.net
The strategic incorporation of chiral centers into the piperidine ring can profoundly influence a molecule's properties and biological activity. This approach is known to:
Modulate Physicochemical Properties : Introducing chirality can alter properties like solubility and lipophilicity (logP/logD), which are critical for a drug's absorption and distribution. thieme-connect.comcolab.ws
Enhance Biological Activity and Selectivity : The three-dimensional arrangement of substituents in a chiral molecule allows for more precise interactions with biological targets such as enzymes and receptors, potentially leading to increased potency and selectivity. thieme-connect.comresearchgate.net
Improve Pharmacokinetic Profiles : Chirality can affect a compound's metabolism, distribution, and excretion, leading to more favorable pharmacokinetic properties. thieme-connect.comcolab.ws
Reduce hERG Toxicity : The introduction of chiral piperidine scaffolds has been shown in some cases to reduce cardiac toxicity associated with the hERG potassium channel. thieme-connect.comresearchgate.net
Due to these favorable effects, chiral piperidines are highly sought-after intermediates in drug discovery. thieme-connect.com Although their synthesis can be more complex and costly than their achiral counterparts, the potential benefits in terms of efficacy and safety often justify the investment. thieme-connect.com Consequently, the development of synthetic methods to access enantiomerically pure piperidine derivatives is a significant focus in modern organic chemistry. researchgate.net These scaffolds serve as crucial building blocks for assembling complex, biologically relevant molecules for a wide range of therapeutic areas, including cardiovascular diseases, cancer, and central nervous system disorders. nih.govxdbiochems.com
Overview of (R)-3-Boc-aminopiperidine as a Key Chiral Building Block
This compound, systematically named tert-butyl (3R)-piperidin-3-ylcarbamate, is a prime example of a valuable chiral building block in organic synthesis. nbinno.comcymitquimica.com This compound features a piperidine ring with an amino group at the 3-position, which is protected by a tert-butoxycarbonyl (Boc) group. xdbiochems.comcymitquimica.com The "(R)" designation indicates the specific stereochemistry at the chiral center, which is crucial for its application in asymmetric synthesis. xdbiochems.comcymitquimica.com
The Boc protecting group is a key feature, providing stability during various reaction conditions and allowing for selective chemical modifications at other parts of the molecule. xdbiochems.com This group can be readily removed under mild acidic conditions to reveal the free amine, a property that is highly useful in multi-step synthetic sequences. nbinno.com
This compound is a versatile intermediate widely used in the pharmaceutical industry. xdbiochems.comchemimpex.com Its most prominent application is in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to manage type 2 diabetes. nbinno.combeilstein-journals.org Specifically, it is a key precursor for the synthesis of alogliptin (B1666894) and linagliptin. nbinno.combeilstein-journals.orgchemicalbook.com The precise stereochemistry of this compound is essential for the biological activity of these final drug products.
Beyond its role in synthesizing diabetes medications, this compound is also employed in the development of neuroprotective agents, antimicrobial compounds, and other novel therapeutics. nbinno.comchemimpex.com Its ability to maintain chiral integrity throughout various chemical transformations makes it an advantageous building block for creating enantiomerically pure compounds, streamlining synthetic pathways in drug discovery and development. chemimpex.com
Properties of this compound
Below are tables detailing the chemical and physical properties of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 309956-78-3 | nbinno.comchemicalbook.comsigmaaldrich.com |
| Molecular Formula | C₁₀H₂₀N₂O₂ | chemicalbook.comsigmaaldrich.comnih.gov |
| Molecular Weight | 200.28 g/mol | chemicalbook.comsigmaaldrich.comnih.gov |
| IUPAC Name | tert-butyl N-[(3R)-piperidin-3-yl]carbamate | cymitquimica.com |
| InChIKey | WUOQXNWMYLFAHT-MRVPVSSYSA-N | sigmaaldrich.comsigmaaldrich.comfishersci.at |
| SMILES | CC(C)(C)OC(=O)N[C@@H]1CCCNC1 | sigmaaldrich.com |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | White powder / solid | nbinno.comchemicalbook.comsigmaaldrich.comchemicalbook.com |
| Melting Point | 116-125 °C | nbinno.comchemicalbook.comsigmaaldrich.com |
| Boiling Point (estimated) | 304.8 ± 31.0 °C | chemicalbook.com |
| Density (predicted) | 1.02 ± 0.1 g/cm³ | chemicalbook.com |
| Solubility | Soluble in methanol (B129727) and ethanol (B145695) | nbinno.comchemicalbook.comfishersci.atchemicalbook.com |
| Optical Activity | [α]22/D +3.2° (c = 0.5 in DMF) | nbinno.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
tert-butyl (3R)-1-aminopiperidine-3-carboxylate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-5-4-6-12(11)7-8/h8H,4-7,11H2,1-3H3/t8-/m1/s1 |
InChI Key |
BXHWWPNRUOHACS-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN(C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN(C1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 3 Boc Aminopiperidine
Stereoselective Synthesis Routes
Stereoselective synthesis aims to directly produce the desired (R)-enantiomer from a prochiral precursor, which is generally more efficient than separating a racemic mixture as it allows for a theoretical yield of 100%. beilstein-journals.org
Biocatalysis using ω-transaminases (ω-TAs) has emerged as a powerful and environmentally benign method for the asymmetric synthesis of chiral amines. illinois.eduresearchgate.net These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde acceptor. illinois.edu Unlike α-transaminases, ω-TAs can accept substrates lacking a carboxyl group, making them ideal for producing chiral amines like (R)-3-Boc-aminopiperidine from its corresponding ketone precursor, 1-Boc-3-piperidone. mdpi.commdpi.com
The reaction involves the asymmetric amination of 1-Boc-3-piperidone using an appropriate amine donor, such as isopropylamine (B41738), in the presence of a stereoselective (R)-ω-transaminase and the PLP cofactor. beilstein-journals.orggoogle.com The choice of enzyme is critical for achieving high conversion and enantioselectivity. Various commercially available immobilized ω-transaminases have been successfully employed for this transformation. beilstein-journals.org Immobilization of the enzyme is a key strategy to enhance its stability, recoverability, and reusability, making the process more economically viable for industrial-scale production. researchgate.net
Research has demonstrated that this enzymatic method can produce the target compound in a single step with high yield and excellent enantiomeric excess (>99% ee). beilstein-journals.orggoogle.com The process is typically conducted under mild conditions (e.g., pH 7.5-8.0, 35-50°C) in aqueous buffer systems, often with a co-solvent like DMSO or tetrahydrofuran (B95107) to improve substrate solubility. beilstein-journals.orggoogle.com
| Enzyme | Substrate | Amine Donor | Conditions | Conversion | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|---|---|
| Immobilized (R)-ω-TA (ATA-025-IMB) | 1-Boc-3-piperidone (45 mM) | Isopropylamine (1 M) | pH 7.5, 35°C, 24h | >99% | >99% | beilstein-journals.org |
| Proprietary (R)-ω-TA | N-tert-butoxycarbonyl-3-piperidone | Isopropylamine | TEOA Buffer | High | >99.9% | google.com |
Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of asymmetric synthesis, enabling the efficient production of chiral molecules. wiley-vch.de This methodology is particularly effective for the reduction of prochiral olefins, enamides, and imines using molecular hydrogen and a chiral rhodium complex. wiley-vch.deresearchgate.net The catalyst typically consists of a rhodium precursor and a C2-symmetric bisphosphine ligand, such as BINAP or DuPhos, which creates a chiral environment to direct the hydrogenation to one face of the substrate. wiley-vch.de
While a widely used industrial method for many chiral amines, specific application to the synthesis of this compound via hydrogenation of a direct enamine precursor is less commonly detailed than enzymatic routes. However, the general principle is highly applicable. A potential precursor, such as N-Boc-3-amino-1,2,5,6-tetrahydropyridine, could be hydrogenated to afford the desired product. The success of this approach would heavily depend on the selection of the chiral ligand to achieve high enantioselectivity. wiley-vch.de An alternative strategy involves the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts, which introduces a chiral primary amine under reducing conditions to produce chiral piperidines with excellent stereoselectivity. dicp.ac.cnresearchgate.net This approach overcomes some limitations of traditional asymmetric hydrogenation. dicp.ac.cnresearchgate.net
Enantioselective ring expansion provides an innovative pathway to chiral piperidines from smaller, readily available chiral precursors like prolinols. acs.org This strategy involves the conversion of an N-alkyl prolinol into an intermediate aziridinium (B1262131) ion. acs.orgresearchgate.net The strained three-membered ring of the aziridinium ion is then susceptible to regioselective nucleophilic attack.
In a reported synthesis of 3-aminopiperidine derivatives, the aziridinium intermediate is opened by an azide (B81097) nucleophile (from tetrabutylammonium (B224687) azide). acs.org This attack occurs preferentially at the less hindered carbon, leading to the formation of a 3-azidopiperidine derivative, effectively expanding the five-membered pyrrolidine (B122466) ring into a six-membered piperidine (B6355638) ring. The final step involves the reduction of the azide group to the corresponding primary amine, yielding the 3-aminopiperidine product. acs.orgresearchgate.net Subsequent protection with a Boc group would yield the final target molecule. This method allows the chirality of the starting prolinol to be transferred effectively to the final piperidine product. acs.org
Chiral resolution is a classical method that involves the separation of a racemic mixture into its individual enantiomers. Although the maximum yield for the desired enantiomer is 50%, this technique remains a practical and widely used approach.
This technique relies on the reaction of a racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. nih.gov This difference in solubility allows for their separation by fractional crystallization. nih.govresearchgate.net
For the synthesis of (R)-3-aminopiperidine, racemic 3-aminopiperidine (prepared and then resolved before Boc protection) can be effectively resolved using an enantiomerically pure chiral phosphoric acid. One successful example employs (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA) as the resolving agent. nih.govresearchgate.net The reaction of racemic 3-aminopiperidine with (R)-CPA generates two diastereomeric salts. Due to a significant difference in their solubility in a specific solvent system (e.g., 90% tert-butyl alcohol), one salt preferentially crystallizes while the other remains in the mother liquor. researchgate.net After separation, the desired diastereomeric salt is treated with a base to liberate the free, enantiomerically pure (R)-3-aminopiperidine. This method has been reported to achieve exceptional results, yielding the product with high chemical yield and enantiomeric purity. nih.gov
| Racemate | Resolving Agent | Key Findings | Yield of (R)-APD | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|---|
| rac-3-Aminopiperidine | (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA) | Diastereomeric salts separated by crystallization in 90% tert-butyl alcohol. | 99.5% | 99.6% | nih.govresearchgate.net |
Chiral Resolution Techniques
Chromatographic Resolution (e.g., Preparative HPLC of Racemates)
The separation of racemic mixtures of 3-Boc-aminopiperidine and its derivatives is a crucial step in obtaining the enantiomerically pure (R)-enantiomer. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique employed for this purpose. This method involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
In one approach, racemic N-Boc-3-aminopiperidine, synthesized via reductive amination of Boc-protected 3-piperidone, can be separated into its pure enantiomers using preparative HPLC. nih.gov This allows for the isolation of the desired (R)-enantiomer from the racemic mixture. While direct separation is effective, derivatization is sometimes employed to enhance the resolution and detectability of the enantiomers. For instance, 3-aminopiperidine can be derivatized with reagents like para-toluenesulfonyl chloride (PTSC) or benzoyl chloride to introduce a chromophore, facilitating UV detection during HPLC analysis. google.comnih.gov Chiral columns, such as Chiralpak AD-H, are then used to resolve the derivatized enantiomers, with resolution values greater than 4.0 being achievable. nih.govresearchgate.net
Table 1: Example of Chromatographic Conditions for Enantiomeric Separation
| Parameter | Condition |
| Technique | Preparative High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Chiral Stationary Phase (e.g., Chiralpak AD-H) |
| Mobile Phase | Typically a mixture of solvents like ethanol (B145695) and hexane (B92381) (e.g., 0.1% diethylamine (B46881) in ethanol) nih.gov |
| Detection | UV Detector (e.g., at 228 nm or 254 nm) google.comnih.gov |
| Analyte Form | Direct separation of Boc-protected amine or after pre-column derivatization nih.govnih.gov |
Synthesis from Chiral Precursors (e.g., Natural Amino Acids like L-Glutamic Acid, D-Ornithine)
Utilizing the inherent chirality of natural amino acids is a common and effective strategy for the asymmetric synthesis of this compound. This "chiral pool" approach avoids the need for resolving racemic mixtures.
Multi-Step Conversions from Amino Acid Derivatives
From L-Glutamic Acid: A multi-step synthetic route starting from the readily available and inexpensive L-glutamic acid can produce enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. niscpr.res.inresearchgate.netniscpr.res.in A typical sequence involves:
Diesterification: Both carboxylic acid groups of L-glutamic acid are esterified. niscpr.res.inresearchgate.net
N-Boc Protection: The amino group is protected with a tert-butoxycarbonyl (Boc) group. researchgate.net
Reduction: The ester groups are reduced to alcohols using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to form a diol. niscpr.res.inresearchgate.net
Tosylation: The resulting diol is converted into a ditosylate. niscpr.res.in
Cyclization: The ditosylate undergoes cyclization with an appropriate amine to form the piperidine ring. niscpr.res.in
From D-Ornithine: D-ornithine serves as another valuable chiral precursor. researchgate.netchemicalbook.com The synthesis leverages the existing stereocenter to establish the desired configuration at the C3 position of the piperidine ring. The process generally involves the cyclization of the amino acid derivative to form a lactam, which is then further processed.
Lactam-Based Methodologies
Lactam intermediates are central to the synthesis of this compound from chiral amino acids like D-ornithine. researchgate.netgoogle.comgoogle.com This strategy involves the intramolecular cyclization of an ornithine derivative to form (R)-3-aminopiperidin-2-one.
A representative synthetic sequence is as follows:
Esterification and Cyclization: D-ornithine hydrochloride is first converted to its methyl ester. chemicalbook.comgoogle.com Treatment with a base like sodium methoxide (B1231860) then induces cyclization to yield the corresponding lactam, (R)-3-aminopiperidin-2-one. chemicalbook.comgoogle.com
Amine Protection: The amino group on the lactam is protected, for example, with a Boc group.
Lactam Reduction: The N-Boc protected 3-aminolactam is then reduced to the corresponding piperidine. researchgate.netresearchgate.net This can be achieved by converting the lactam to an imido ester via O-alkylation, followed by hydrogenation over a catalyst like Platinum on carbon (Pt/C). researchgate.net Alternatively, strong reducing agents such as lithium aluminum hydride (LiAlH₄) can be used to reduce the lactam carbonyl group directly. google.comgoogle.com
This lactam-based approach provides an efficient route to the target molecule, taking advantage of the robust chemistry of amino acid cyclization and lactam reduction. researchgate.net
Novel Chemical Synthesis Pathways
Recent advancements in synthetic organic chemistry have led to the development of novel pathways for the synthesis of this compound, offering alternatives to classical methods.
Hofmann Degradation Reaction in Synthetic Routes
The Hofmann rearrangement, a classic reaction that converts a primary amide into a primary amine with one fewer carbon atom, has been incorporated into synthetic routes for this compound. wikipedia.orgsemanticscholar.orgresearchgate.netmasterorganicchemistry.com This reaction proceeds through an isocyanate intermediate. wikipedia.orgchem-station.com
One such pathway begins with N-Cbz-3-piperidinecarboxylic acid, which is first resolved to obtain the (R)-enantiomer. google.com The synthesis then proceeds through the following key steps:
Amidation: The resolved carboxylic acid is converted into the corresponding primary amide. google.com
Hofmann Degradation: The amide undergoes a Hofmann degradation reaction to yield (R)-N-Cbz-3-aminopiperidine. google.com
Boc Protection: The newly formed amino group is protected with a Boc group. google.com
Deprotection: The Cbz protecting group on the ring nitrogen is removed via hydrogenation to afford the final product, this compound. google.com
This method provides a viable synthetic alternative, characterized by mild reaction conditions and good process stability. google.com
Table 2: Key Reaction Steps in Hofmann Degradation Route
| Step | Reaction | Key Reagents | Intermediate/Product |
| 1 | Chiral Resolution & Amidation | R-phenylethylamine, Ammonia | (R)-N-Cbz-piperidine-3-carboxamide |
| 2 | Hofmann Degradation | Bromine, Sodium Hydroxide | (R)-N-Cbz-3-aminopiperidine |
| 3 | Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | (R)-tert-butyl (1-(benzyloxycarbonyl)piperidin-3-yl)carbamate |
| 4 | Cbz Deprotection | H₂, Pd/C | This compound |
Reductive Amination Strategies (e.g., of Boc-protected 3-piperidone)
Reductive amination of a ketone precursor is a direct and efficient method for forming amines. In the context of 3-Boc-aminopiperidine synthesis, this strategy typically starts with N-Boc-3-piperidone.
A straightforward approach involves the reaction of N-Boc-3-piperidone with an amine source and a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov However, without a chiral influence, this reaction produces a racemic mixture of (R)- and (S)-3-Boc-aminopiperidine, which then requires chiral separation, as discussed in section 2.1.2.2. nih.gov
To overcome the need for resolution, asymmetric reductive amination using biocatalysts has emerged as a powerful alternative. ω-Transaminases can be used to catalyze the asymmetric amination of N-Boc-3-piperidone to directly produce the enantiomerically pure (R)- or (S)-3-amino-1-Boc-piperidine. beilstein-journals.orgscispace.com This enzymatic process uses an amine donor, such as isopropylamine, and the cofactor pyridoxal-5'-phosphate (PLP). beilstein-journals.org The use of immobilized transaminases allows for easier catalyst recovery and reuse, making the process more sustainable and suitable for larger-scale production. beilstein-journals.orggoogle.com
Ring-Closing Metathesis Approaches
Ring-closing metathesis (RCM) has emerged as a powerful strategy for the construction of cyclic olefins, including nitrogen-containing heterocycles like piperidines. caltech.edunih.gov This reaction, catalyzed by transition metal carbene complexes, involves the intramolecular rearrangement of a diene to form a cyclic alkene and a small volatile alkene, such as ethene. libretexts.org While many routes to this compound exist, RCM offers a convergent approach to the core piperidine structure. researchgate.net
The general strategy involves the synthesis of an acyclic diene precursor containing the necessary stereocenter and functional groups. For the synthesis of a protected 3-aminopiperidine derivative, a suitable precursor would be a diallylic amine. The key RCM step would then be catalyzed by a ruthenium-based complex, such as a Grubbs or Hoveyda-Grubbs catalyst, to form the six-membered ring. beilstein-journals.orgcaltech.edu These catalysts are known for their high tolerance to a wide variety of functional groups, making them suitable for complex molecule synthesis. caltech.eduwikipedia.org Subsequent reduction of the resulting double bond would yield the saturated piperidine ring. The choice of catalyst can be crucial for optimizing reaction efficiency and managing potential side reactions, with second and third-generation catalysts often providing higher activity and stability. libretexts.orgdrughunter.com
Table 1: Common Catalysts in Ring-Closing Metathesis
| Catalyst Generation | Common Name | Key Features |
| First Generation | Grubbs Catalyst, 1st Gen | Well-defined Ru-based catalyst, precursor to other Grubbs-type catalysts. wikipedia.org |
| Second Generation | Grubbs Catalyst, 2nd Gen | Employs a nitrogen-heterocyclic carbene (NHC) ligand for higher activity. libretexts.org |
| Second Generation | Hoveyda-Grubbs Catalyst | Features a chelating isopropoxystyrene ligand, offering increased stability. libretexts.org |
| Third Generation | Fast-Initiating Catalysts | Utilize labile pyridine (B92270) ligands for significantly increased initiation rates, useful in ROMP. wikipedia.org |
Protecting Group Strategies
The synthesis of this compound inherently involves managing two distinct nitrogen atoms: the endocyclic piperidine nitrogen and the exocyclic 3-amino group. Effective protecting group strategies are therefore essential to achieve regioselectivity during synthesis and subsequent transformations.
The tert-Butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its straightforward removal under acidic conditions. In the context of this compound, the Boc group is typically installed on the exocyclic 3-amino function. This strategy serves several critical roles:
Directing Further Functionalization: With the 3-amino group protected, the piperidine ring nitrogen remains available for selective modification, such as alkylation or arylation, which is a key step in the synthesis of many pharmaceutical agents. researchgate.net
Enhancing Stability and Handling: The Boc group increases the stability of the 3-aminopiperidine core, facilitating isolation and purification. researchgate.net
Preventing Side Reactions: During multi-step syntheses, protecting the exocyclic amine prevents it from participating in undesired reactions, such as acting as a nucleophile when the ring nitrogen is the intended reaction site.
One synthetic approach involves a Hofmann degradation of a precursor amide, followed by protection of the newly formed primary amine with di-tert-butyl dicarbonate to yield a doubly protected intermediate. google.com A final deprotection step on the ring nitrogen furnishes the target compound. google.com This highlights the Boc group's role in a sequence designed for controlled, stepwise functionalization.
A common and effective method for Boc deprotection is the use of strong acids. beilstein-journals.org Treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) quantitatively removes the Boc group. beilstein-journals.org Alternatively, solutions of hydrogen chloride (HCl) in organic solvents such as ethanol or dioxane are frequently used, often precipitating the product as a stable hydrochloride salt. beilstein-journals.orgnih.gov For instance, dissolving (R)-1-Boc-3-aminopiperidine in an ethanolic solution of acetyl chloride (which generates HCl in situ) or a pre-made HCl-ethanol solution effectively yields (R)-3-aminopiperidine dihydrochloride (B599025). beilstein-journals.org
More advanced methodologies aim for greater selectivity and milder conditions. Catalytic methods using iron(III) salts have been developed as a practical and sustainable alternative for removing Boc groups from N,N'-diprotected amines. google.com Furthermore, selective thermal deprotection in continuous flow systems has been demonstrated, allowing for the removal of one Boc group in the presence of another by controlling the temperature, which can distinguish between aryl and alkyl N-Boc derivatives based on their differing lability. researchgate.net
Table 2: Comparison of Selective Boc Deprotection Methodologies
| Method | Reagents | Conditions | Advantages |
| Acidolysis (TFA) | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Room Temperature | Quantitative and reliable. beilstein-journals.org |
| Acidolysis (HCl) | HCl in Ethanol or Dioxane | 0°C to Room Temperature | Forms stable hydrochloride salt, easy product isolation. nih.gov |
| Iron Catalysis | Iron(III) Salts | Not specified | Sustainable, catalytic, clean process. google.com |
| Thermal Flow | Heat (Solvent Dependent) | Elevated Temperature (e.g., 180-220°C) | Acid-free, selective based on group lability, suitable for continuous processing. researchgate.net |
Process Chemistry and Scalability Considerations
The transition from a laboratory-scale synthesis to industrial production requires a process that is safe, cost-effective, robust, and environmentally sustainable.
Several synthetic routes for this compound have been developed with industrial applicability in mind. One patented process starts from (R)-methyl 1-benzylpiperidine-3-carboxylate, proceeds through a carbohydrazide (B1668358) intermediate, and then utilizes a Curtius-like rearrangement. umicore.com The resulting amine is protected with a Boc group, followed by a final debenzylation step using palladium on carbon (Pd/C) hydrogenation to yield the product. umicore.com This multi-step process is designed to be scalable.
Another industrially suitable method begins with the chiral resolution of N-Cbz-3-piperidinecarboxylic acid, followed by an acid-amide condensation, a Hofmann degradation, Boc protection, and finally, hydrogenolytic removal of the Cbz group. google.com This route is noted for its mild reaction conditions, high yield, and process stability, making it attractive for large-scale manufacturing. google.com Biocatalytic methods using transaminases to convert a protected 3-piperidone into the desired chiral amine are also highly suitable for industrial production, offering high enantioselectivity and environmentally friendly conditions. researchgate.net
Continuous flow chemistry offers significant advantages over traditional batch processing for industrial synthesis, including enhanced safety, improved heat and mass transfer, and potential for automation. researchgate.net When combined with biocatalysis, it creates a powerful platform for the efficient and sustainable production of chiral compounds.
The synthesis of the enantiomeric (S)-1-Boc-3-aminopiperidine has been demonstrated in a continuous flow system using an immobilized ω-transaminase. In this process, the enzyme is covalently bound to a modified epoxy resin, which allows for high binding efficiency and activity recovery. The packed-bed reactor containing the immobilized enzyme was operated continuously for 24 hours, achieving a high conversion rate and an outstanding space-time yield, indicating excellent reaction efficiency suitable for large-scale production. Such systems are highly stable, with the immobilized enzyme retaining over 90% of its activity after 15 reuse cycles. The use of immobilized enzymes in a flow setup simplifies product purification, as the catalyst is retained within the reactor, and allows for consistent product quality over long operational periods. researchgate.net
Table 3: Performance of a Continuous Flow Biocatalytic System for (S)-1-Boc-3-aminopiperidine Synthesis
| Parameter | Value | Reference |
| Enzyme | ω-transaminase | |
| Support | Ethylenediamine-modified epoxy resin | |
| Conversion | >95% | |
| Residence Time | 10 minutes | |
| Operational Stability | 24 hours continuous operation | |
| Space-Time Yield | 930.73 g·L⁻¹·day⁻¹ | |
| Enzyme Reusability | 90% residual activity after 15 cycles |
Optimization of Reaction Conditions and Yields
Biocatalytic Synthesis Optimization
Enzymatic methods, such as those employing transaminases or enzyme cascades, offer high stereoselectivity and operate under mild conditions. rsc.org Optimization is crucial for achieving high conversion rates and yields.
Effect of Temperature: The reaction temperature significantly influences enzyme activity and stability. In the synthesis of (R)-3-amino-1-Boc-piperidine via transamination of 1-Boc-3-piperidone, studies have shown that increasing the temperature can reduce the required reaction time. beilstein-journals.org However, temperatures exceeding an optimal point can lead to enzyme deactivation and lower conversions. rsc.org For instance, in one study using an immobilized ω-transaminase (ATA-025-IMB), elevating the temperature from room temperature to 50°C dramatically shortened the reaction time while maintaining excellent yield and enantioselectivity. beilstein-journals.org
Interactive Data Table: Effect of Temperature on Transaminase Activity beilstein-journals.org This table illustrates the impact of temperature on the synthesis of this compound using an immobilized (R)-selective ω-transaminase. The data shows that 50°C provides the best balance of reaction time and yield.
| Enzyme | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |
| ATA-025-IMB | Room Temp. | 24 | 98 | >99 |
| ATA-025-IMB | 40 | 5 | 99 | >99 |
| ATA-025-IMB | 50 | 3 | 99 | >99 |
Reaction conditions: 45 mM 1-Boc-3-piperidone, isopropylamine as amine donor.
Similarly, for enzyme cascades involving galactose oxidase (GOase) and imine reductase (IRED), a reaction temperature of 30°C was found to be optimal. Increasing temperatures above this point resulted in diminished conversions, likely due to enzyme deactivation. rsc.org
Effect of pH and Enzyme Concentration: The pH of the reaction medium is another critical parameter. For the GOase-IRED enzyme cascade, screening a pH range from 6 to 8 revealed an optimal pH of 8, which resulted in higher product yields. rsc.org In a separate transaminase-mediated synthesis, the reaction was controlled at a pH of 8.5. google.com
Enzyme concentration can also be a limiting factor. In the GOase-IRED system, it was observed that increasing the concentration of GOase improved the product yield, indicating that the imine reductase (IRED) was not the rate-limiting enzyme in the cascade. rsc.org This suggests that optimizing the ratio of enzymes in a multi-enzyme system is essential for maximizing efficiency.
Chemical Synthesis Optimization
Hydrogenation Conditions: The catalytic hydrogenation of a pyridine precursor is a common route. Conditions for this step have been optimized for pressure, temperature, and catalyst. One established method involves hydrogenation at a pressure of 0.6 MPa and a temperature of 65°C for 12 hours, using a 5% palladium on carbon (Pd/C) catalyst. chemicalbook.com Another process describes hydrogenation under lower pressure (0.3-0.4 MPa) at a temperature of 35-40°C. google.com A synthesis converting N-Boc protected 3-aminolactams to the final product utilized a 5% Platinum on Carbon (Pt/C) catalyst under mild conditions of 5 bar H₂ at room temperature. researchgate.net
Cyclization and Protecting Group Introduction: In a multi-step synthesis starting from L-glutamic acid, the cyclization of a ditosylate intermediate with an amine was a key step for optimization. niscpr.res.in An investigation into solvents such as 1,2-dichloroethane, THF, and ether showed no significant improvement in reaction time or yield. However, optimization of the reactant concentration, specifically by increasing the molar ratio of the amine reactant (cyclohexylamine) under neat (solvent-free) conditions, led to good yields and shorter reaction times. niscpr.res.in
The introduction of the Boc protecting group has also been subject to optimization. A patented process describes the reaction of the amine with di-tert-butyl dicarbonate in an ice bath cooled to 0-5°C, followed by a return to 20-25°C to complete the reaction. google.comgoogle.com
Chemical Transformations and Derivatization of R 3 Boc Aminopiperidine
Reactions at the Piperidine (B6355638) Ring Nitrogen
The nucleophilic secondary amine within the piperidine ring is a common site for derivatization, particularly through amidation, alkylation, and peptide coupling reactions. The Boc group at the 3-amino position is stable under these conditions, ensuring regioselective functionalization at the N1 position.
Amidation and Coupling Reactions
The N1 nitrogen of (R)-3-Boc-aminopiperidine readily participates in nucleophilic substitution and coupling reactions, a strategy extensively used in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Alogliptin (B1666894) and Linagliptin. guidechem.com
In the synthesis of Alogliptin, this compound is coupled with a pyrimidinedione core. A common route involves the reaction with 2-(6-chloro-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)-benzonitrile in the presence of a base such as potassium carbonate (K₂CO₃). patsnap.com This reaction proceeds as a nucleophilic aromatic substitution where the piperidine nitrogen displaces the chlorine atom on the pyrimidine (B1678525) ring. The Boc-protected Alogliptin is then deprotected under acidic conditions to yield the final active pharmaceutical ingredient. patsnap.comgoogle.com
Similarly, a key step in the synthesis of Linagliptin involves the condensation of a xanthine (B1682287) derivative, typically 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, with this compound. newdrugapprovals.org This reaction also results in the formation of a C-N bond at the N1 position of the piperidine ring. Subsequent removal of the Boc protecting group furnishes Linagliptin. newdrugapprovals.org While the Boc-protected piperidine is effective, it is noted to be an expensive reagent, leading to the development of alternative synthetic routes using different protecting groups or the direct use of (R)-3-aminopiperidine salts. newdrugapprovals.orgcbijournal.comgoogle.com
The following table summarizes typical conditions for these coupling reactions.
| Target Molecule | Coupling Partner | Reagents & Conditions | Reference |
|---|---|---|---|
| Alogliptin Intermediate | 2-(6-chloro-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)-benzonitrile | K₂CO₃, Absolute Ethanol (B145695), Reflux 10 hours | patsnap.com |
| Linagliptin Intermediate | 8-bromo-xanthine derivative | Base (e.g., K₂CO₃), Solvent (e.g., DMF), 80°C | newdrugapprovals.orgcbijournal.com |
Formation of N-(aminocycloalkylene)amino Acid Derivatives
A versatile method for synthesizing N-(aminocycloalkylene)amino acid derivatives involves the reaction of N-Boc-aminopiperidines with chiral triflate esters derived from α-hydroxy acid esters. rsc.orgnih.govktu.edu This transformation proceeds via a nucleophilic substitution (SN2) reaction, where the piperidine nitrogen acts as the nucleophile, displacing the triflate leaving group. nih.govktu.edu
This methodology allows for the creation of novel chiral building blocks with high enantiomeric and diastereomeric purity. nih.gov The reaction results in an inversion of configuration at the chiral center of the starting triflate ester. nih.govktu.edu These resulting derivatives, which incorporate both the piperidine scaffold and an amino acid moiety, can be further elaborated. For instance, they have been combined with other amino acids, such as ethyl L-phenylalaninate, to create novel chiral N-Boc- and N-nosyl-dipeptides containing a piperidine unit. nih.govktu.edu
Modifications of the Piperidine Ring System
Beyond reactions at the nitrogen atoms, the carbon framework of the piperidine ring can also be functionalized to introduce structural diversity.
Functionalization Studies
Direct C-H functionalization of the piperidine ring offers an efficient route to substituted derivatives. Research has demonstrated that site-selective C-H insertion reactions can be achieved using rhodium-catalyzed reactions of donor/acceptor carbenes. nih.gov The regioselectivity of these reactions on the N-Boc-piperidine ring can be controlled by the specific rhodium catalyst employed, allowing for targeted functionalization at the C2, C3, or C4 positions. nih.gov For example, rhodium catalyst Rh₂(R-TCPTAD)₄ has been used to generate 2-substituted analogues from N-Boc-piperidine. nih.gov While these studies often use the parent N-Boc-piperidine, the principles are applicable to substituted derivatives like this compound, providing a pathway to novel analogues.
Introduction of Diverse Substituents
More complex substituents can be introduced onto the piperidine ring through multi-step synthetic sequences. One approach begins with a readily available chiral starting material like L-glutamic acid. niscpr.res.in Through a series of steps including esterification, Boc-protection, reduction to a diol, and conversion to a ditosylate, a key intermediate is formed. This ditosylate can then react with various primary amines (e.g., cyclohexylamine, benzylamine) to cyclize into a range of N-substituted 3-(N-Boc-amino)piperidine derivatives. niscpr.res.in
Another example of introducing significant structural modification is the synthesis of a spirocyclic analogue of Alogliptin. beilstein-journals.org This synthesis involves the construction of a cyclopropyl (B3062369) ring fused in a spiro fashion to the piperidine moiety, demonstrating that complex architectural features can be incorporated into the (R)-3-aminopiperidine scaffold to explore new chemical space for drug discovery. beilstein-journals.org
Stereochemical Control and Integrity in Transformations
The (R)-configuration at the C3 position of the piperidine ring is crucial for the biological activity of many of its derivatives, including the DPP-4 inhibitors. Therefore, maintaining stereochemical integrity throughout any transformation is paramount.
Synthetic strategies typically begin with enantiomerically pure starting materials. This can be achieved either by using precursors from the chiral pool, such as D-lysine, or through chiral resolution of a racemic mixture. researchgate.netgoogle.com For example, one patented method involves the chiral resolution of N-Cbz-3-piperidinecarboxylic acid with R-phenylethylamine to isolate the desired enantiomer before further transformations. google.com
During subsequent reactions, such as the coupling and functionalization steps described above, reaction conditions are chosen to avoid racemization or epimerization of the C3 stereocenter. For instance, peptide coupling reactions involving 3-aminopiperidine-based scaffolds have been shown to proceed without loss of stereochemical purity. nih.gov The final optical purity of the products is often confirmed using analytical techniques capable of separating enantiomers, ensuring that the desired stereochemistry is preserved in the final molecule.
Retention of Configuration in Derivatization
The derivatization of this compound primarily involves reactions at the piperidine ring nitrogen (N1) or the deprotection of the C3 amino group followed by its functionalization. It is crucial that these transformations proceed without affecting the configuration of the adjacent stereocenter.
One common transformation is the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the primary amine. This is typically achieved under acidic conditions. For instance, treatment of (R)-1-Boc-3-aminopiperidine with acetyl chloride in ethanol at 0°C, followed by stirring at room temperature, yields (R)-3-aminopiperidine dihydrochloride (B599025) with retention of configuration. The specific rotation of the resulting product has been measured at [α]D20 = -0.74 (c 0.5, CH3OH), which is consistent with literature values for the (R)-enantiomer, confirming that the deprotection step does not induce racemization. beilstein-journals.org
Another key strategy to ensure retention of configuration is the use of enzymatic transformations. The synthesis of (R)-3-amino-1-Boc-piperidine from the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases demonstrates the high stereoselectivity of biocatalysis. beilstein-journals.org Such enzymatic methods are inherently stereospecific, ensuring the formation of the desired (R)-enantiomer with high enantiomeric excess (>99%). beilstein-journals.org
Furthermore, synthetic routes starting from chiral precursors, such as D-lysine or D-ornithine, are designed to maintain the original stereochemistry throughout the reaction sequence. researchgate.net For example, a method involving the cyclization of N-Boc protected 3-aminolactams derived from D-ornithine utilizes mild hydrogenation conditions (5 bar H₂, room temperature) over a 5% Pt/C catalyst to form the piperidine ring without epimerization. researchgate.net Similarly, the Hofmann rearrangement, a reaction known to proceed with retention of configuration, has been employed in synthetic routes starting from N-Cbz-3-piperidinecarboxylic acid to produce the C3-amino functionality while preserving the stereocenter. google.com
The following table summarizes derivatization reactions where the stereochemical integrity of this compound is maintained.
| Starting Material | Reagents and Conditions | Product | Key Outcome |
| (R)-1-Boc-3-aminopiperidine | Acetyl chloride, Ethanol, 0°C to RT | (R)-3-aminopiperidine dihydrochloride | Boc deprotection with retention of configuration. beilstein-journals.org |
| 1-Boc-3-piperidone | Immobilized ω-transaminase, Isopropylamine (B41738), PLP | (R)-3-amino-1-Boc-piperidine | Asymmetric synthesis with >99% ee. beilstein-journals.org |
| N-Boc protected 3-aminolactam (from D-ornithine) | 1. O-alkylation 2. 5% Pt/C, H₂ (5 bar), RT | (R)-3-(Boc-amino)piperidine | Ring formation via hydrogenation with stereochemical retention. researchgate.net |
| N-Cbz-(R)-piperidine-3-carboxamide | Clorox, NaOH(aq), 35-40°C | N-Cbz-(R)-3-aminopiperidine | Hofmann degradation proceeds with retention of configuration. google.com |
Applications of R 3 Boc Aminopiperidine As a Chiral Building Block
Construction of Chiral Heterocyclic Scaffolds
The inherent chirality and functional group arrangement of (R)-3-Boc-aminopiperidine make it an ideal starting material for the synthesis of diverse and complex heterocyclic structures.
The 3-aminopiperidine moiety is a key structural feature in numerous natural products and biologically active compounds. This compound serves as a foundational element for synthesizing a wide array of substituted piperidines. Its utility stems from the ability to selectively deprotect and modify either the exocyclic amine or the endocyclic nitrogen, enabling the introduction of various substituents and the construction of more intricate molecular architectures.
Synthetic routes to create these complex molecules often begin with readily available chiral precursors, such as L-glutamic acid. A multi-step process can transform L-glutamic acid into enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. This process typically involves esterification, Boc protection, reduction of ester groups to alcohols, tosylation of the diol, and finally, cyclization with different amines to yield the desired substituted piperidines. The versatility of the 3-(N-Boc amino) piperidine (B6355638) structure has led to significant attention in synthetic chemistry due to its capacity for a wide range of selective modifications on the piperidine ring.
The primary value of this compound in asymmetric synthesis is its role as a carrier of chirality. By incorporating this building block, chemists can ensure the correct stereoisomer of a target molecule is produced, which is critical for its biological activity. The synthesis of this compound itself can be achieved through various stereoselective methods, including the resolution of racemic mixtures or, more efficiently, through asymmetric synthesis from prochiral compounds or chiral precursors like D-lysine and D-ornithine.
Enzymatic methods have also proven highly effective. For instance, transaminases can be used for the asymmetric amination of a prochiral precursor, 1-Boc-3-piperidone, to yield the desired (R)-enantiomer with high optical purity. This biocatalytic approach offers mild reaction conditions and is environmentally friendly. Once synthesized, the chiral integrity of this compound is transferred to subsequent products, making it a crucial intermediate for pharmacologically active molecules.
Precursor for Advanced Pharmaceutical Intermediates (Focus on Chemical Synthesis, not Pharmacology)
This compound is a cornerstone intermediate in the synthesis of several classes of modern pharmaceuticals. Its structure is frequently found at the core of drugs targeting a range of conditions.
The optically active 3-aminopiperidine structure is a key pharmacophore for a class of drugs known as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are used in the management of type 2 diabetes. This compound is a critical intermediate in the chemical synthesis of several prominent DPP-IV inhibitors, including Alogliptin (B1666894) and Linagliptin.
In the synthesis of these inhibitors, the (R)-3-aminopiperidine core, derived from this compound after deprotection, is typically coupled with other complex heterocyclic fragments. For example, in the synthesis of Alogliptin, the free amine of (R)-3-aminopiperidine is reacted with a substituted pyrimidinedione moiety. The Boc-protected intermediate ensures that the chiral center is maintained throughout the synthetic sequence.
Table 1: Role of this compound in the Synthesis of DPP-IV Inhibitors
| DPP-IV Inhibitor | Synthetic Role of this compound |
| Alogliptin | Serves as the chiral source for the (R)-3-aminopiperidine core, which is essential for the drug's structure. |
| Linagliptin | Provides the key (R)-3-aminopiperidine scaffold that is linked to a xanthine (B1682287) base via a butynyl spacer. |
| Trelagliptin | The 3-aminopiperidine ring system is a central component of the final drug structure. |
The aminopiperidine scaffold is also utilized in the development of other therapeutic agents. In the field of antimicrobials, derivatives of 3,5-diamino-piperidine (DAP) have been synthesized as mimetics of aminoglycoside antibiotics. These compounds act as inhibitors of bacterial translation. The synthesis of the core piperidine ring in these molecules involves the hydrogenation of a substituted pyridine (B92270), demonstrating a common strategy for forming such scaffolds.
While direct synthesis from this compound is not always the route, its structural motif is central to the design of new agents. The development of novel neuroprotective agents has also involved the synthesis of various heterocyclic compounds where amine functionalities play a crucial role in biological activity.
The application of this compound and related chiral aminopiperidines extends to a variety of other important pharmaceutical structures. The 3-aminopiperidine core is present in drugs like Tofacitinib, a Janus kinase (JAK) inhibitor. Furthermore, (R)-3-Amino-1-Boc-piperidine is a precursor for synthesizing potent CBP/P300 bromodomain inhibitors, which have potential applications in oncology. The synthesis of the antibiotic Besifloxacin also relies on a chiral 3-amino-azepane derivative, which can be prepared using synthetic strategies similar to those for 3-aminopiperidines, often starting from amino acids like D-lysine.
Table 2: this compound in Other Pharmaceutical Scaffolds
| Compound/Drug Class | Synthetic Role of the Aminopiperidine Scaffold |
| Tofacitinib | The 3-aminopiperidine moiety is a core structural element of this JAK inhibitor. |
| Besifloxacin | Synthesized using a related chiral 3-amino-azepane building block derived from D-lysine. |
| CBP/P300 Bromodomain Inhibitors | (R)-3-Amino-1-Boc-piperidine is used as a direct precursor to prepare benzoxazepine-based inhibitors. |
Design and Synthesis of Peptide Analogues Incorporating the Piperidine Moiety
A notable application of this strategy is in the development of enzyme inhibitors, where the piperidine moiety can mimic the transition state of a substrate or interact with specific pockets within the enzyme's active site. The synthesis of these peptide analogues involves a series of well-defined steps, starting with the functionalization of the chiral piperidine building block, followed by sequential coupling with amino acids or other peptide fragments.
Detailed Research Findings
Research in this area has led to the successful synthesis of various peptide analogues. For instance, a series of 3-aminopiperidine-based peptide analogues have been synthesized and evaluated as potential inhibitors of bacterial cysteine proteases. In these studies, the piperidine moiety was incorporated to replace a glycine (B1666218) residue in the original peptide sequence.
The synthesis of these analogues often begins with the reductive amination of a Boc-protected 3-piperidone with an amino acid ester, such as L-proline amide. This reaction typically yields a mixture of diastereomers, which can be separated by preparative high-performance liquid chromatography (HPLC) to obtain the desired stereoisomers. The absolute configuration of the newly formed chiral center is often determined through chemical correlation with standards synthesized from enantiomerically pure starting materials.
Following the initial coupling and separation of diastereomers, the synthesis proceeds with standard solid-phase or solution-phase peptide synthesis protocols. This involves the deprotection of the Boc group, typically with trifluoroacetic acid (TFA), followed by coupling with the next Boc-protected amino acid in the sequence using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt). This cycle of deprotection and coupling is repeated until the desired peptide analogue is assembled.
The following interactive data tables provide an overview of the synthetic steps and reported yields for the preparation of key intermediates and final tetrapeptide analogues incorporating a piperidine moiety.
Table 1: Synthesis of Piperidine-Containing Dipeptide Analogues
| Entry | Reactants | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | Boc-protected 3-piperidone, L-proline amide | (R)- and (S)-Boc-piperidyl-proline amide | NaBH(OAc)₃ | 68 (as a mixture of diastereomers) | nih.gov |
| 2 | (R)-Boc-piperidyl-proline amide | (R)-piperidyl-proline amide | TFA, CH₂Cl₂ | Quantitative | nih.gov |
| 3 | (S)-Boc-piperidyl-proline amide | (S)-piperidyl-proline amide | TFA, CH₂Cl₂ | Quantitative | nih.gov |
| 4 | (R)-piperidyl-proline amide, Boc-glycine | (R)-Boc-glycyl-piperidyl-proline amide | EDC, HOBt | 45 | nih.gov |
| 5 | (S)-piperidyl-proline amide, Boc-glycine | (S)-Boc-glycyl-piperidyl-proline amide | EDC, HOBt | 47 | nih.gov |
Table 2: Synthesis of Piperidine-Containing Tetrapeptide Analogues
| Entry | Starting Material | Product | Reagents and Conditions | Overall Yield (%) | Reference |
| 1 | (R)-Boc-piperidyl-proline amide | (R)-L-leucyl-glycyl-piperidyl-proline amide | 1. TFA, CH₂Cl₂2. Boc-glycine, EDC, HOBt3. TFA, CH₂Cl₂4. Boc-L-leucine, EDC, HOBt5. TFA, CH₂Cl₂ | 42 (over 5 steps) | nih.gov |
| 2 | (S)-Boc-piperidyl-proline amide | (S)-L-leucyl-glycyl-piperidyl-proline amide | 1. TFA, CH₂Cl₂2. Boc-glycine, EDC, HOBt3. TFA, CH₂Cl₂4. Boc-L-leucine, EDC, HOBt5. TFA, CH₂Cl₂ | 36 (over 5 steps) | nih.gov |
These findings demonstrate the feasibility of incorporating the this compound scaffold into complex peptide structures to generate novel peptidomimetics. The synthetic routes, while multi-step, are based on established peptide chemistry principles, allowing for the systematic exploration of structure-activity relationships in the resulting analogues.
Emerging Trends and Future Research Directions in R 3 Boc Aminopiperidine Chemistry
Development of More Sustainable Synthetic Routes (e.g., Biocatalysis, Chemoenzymatic Cascades)
Traditional chemical syntheses of chiral aminopiperidines often involve multiple steps, harsh reagents, and expensive metal catalysts, which can be unsustainable and lack stereocontrol. manchester.ac.ukrsc.org Consequently, there is a significant shift towards biocatalytic and chemoenzymatic approaches that offer greener, more efficient, and highly selective alternatives. manchester.ac.uk
Biocatalysis, particularly the use of enzymes like transaminases (TAs), imine reductases (IREDs), and oxidases, is gaining prominence. rsc.orgresearchgate.net These enzymatic methods operate under mild conditions and can provide high enantiopurity, reducing the need for complex purification steps. manchester.ac.ukrsc.org For instance, ω-transaminases have been successfully employed for the asymmetric amination of N-Boc-3-piperidone to produce (R)-3-amino-1-Boc-piperidine with high stereoselectivity. beilstein-journals.orggoogle.com
Chemoenzymatic cascades, which combine enzymatic reactions with chemical steps in a one-pot process, represent a particularly powerful strategy. acs.orgnih.gov These cascades can reduce the number of synthetic steps, minimize waste, and prevent the decomposition of unstable intermediates. rsc.orgacs.org A notable example is the one-pot synthesis of enantiopure Cbz-protected L-3-aminopiperidine from L-ornithinol using a cascade involving galactose oxidase (GOase) and an imine reductase (IRED). rsc.org This streamlined approach avoids the racemization of labile intermediates and utilizes a bio-renewable feedstock. rsc.org The development of such cascades is crucial for expanding the "biocatalytic toolbox" available to synthetic chemists. researchgate.net
| Enzyme/Catalyst System | Substrate | Product | Key Advantages | Reference |
|---|---|---|---|---|
| ω-Transaminase (TA) | 1-Boc-3-piperidone | (R)-3-amino-1-Boc-piperidine | High stereoselectivity, mild reaction conditions. | beilstein-journals.orggoogle.com |
| Galactose Oxidase (GOase) and Imine Reductase (IRED) Cascade | N-Cbz-protected L-ornithinol | L-3-N-Cbz-aminopiperidine | One-pot synthesis, prevents racemization, uses bio-renewable starting material. | rsc.org |
| Amine Dehydrogenase (AmDH) and Gold (Au) Catalyst Cascade | Aliphatic alkynes | Chiral aliphatic amines | Direct conversion from inexpensive raw materials, high enantiomeric excess (>99%). | nih.gov |
Exploration of Novel Chemical Transformations for Increased Molecular Diversity
To expand the chemical space accessible from (R)-3-Boc-aminopiperidine, researchers are exploring novel chemical transformations that introduce greater molecular complexity and diversity. whiterose.ac.uk This involves moving beyond simple derivatization to more profound structural modifications of the piperidine (B6355638) ring.
One fascinating area is the biotransformation of related heterocyclic systems into the aminopiperidine scaffold. Research has shown that human cytochrome P450 enzymes can catalyze a novel ring expansion, converting an aminopyrrolidine derivative into an aminopiperidine ring. nih.govresearchgate.net This transformation proceeds through the hydroxylation and opening of the pyrrolidine (B122466) ring to form an aldehyde intermediate, followed by an intramolecular Schiff-base formation and subsequent reduction to yield the piperidine product. nih.govresearchgate.net Exploring the synthetic applications of such enzyme-catalyzed ring expansions could provide new pathways to complex piperidine derivatives.
Furthermore, strategies are being developed to synthesize a wide array of regio- and diastereoisomers of substituted piperidines. whiterose.ac.uk Methods like diastereoselective lithiation and trapping are being utilized to access different stereochemical configurations, which is crucial for creating libraries of 3D fragments for drug discovery. whiterose.ac.uk These approaches allow for the systematic exploration of the three-dimensional shape space of piperidine-based molecules, enhancing the potential for identifying novel bioactive compounds.
| Transformation Type | Description | Significance | Reference |
|---|---|---|---|
| Enzymatic Ring Expansion | CYP3A4-catalyzed conversion of an aminopyrrolidine to an aminopiperidine ring via a ring-opening/ring-closing mechanism. | Provides a novel biocatalytic route to the piperidine core, potentially enabling access to unique derivatives. | nih.govresearchgate.net |
| Diastereoselective Lithiation/Trapping | A method to synthesize trans-piperidine isomers from cis-piperidines, allowing for controlled access to different stereoisomers. | Expands the accessible 3D chemical space of piperidine fragments for use in fragment-based drug discovery. | whiterose.ac.uk |
| Reductive Amination Cascade | Iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane (B129415) to form the piperidine ring. | An efficient method for the preparation of the core piperidine scaffold from linear precursors. | nih.gov |
Integration into Automated Synthesis Platforms
The demand for rapid synthesis and screening of compound libraries in drug discovery has spurred the development of automated synthesis platforms. Integrating the synthesis of chiral building blocks like this compound into these platforms is a key future direction. Automated systems offer high reproducibility, efficiency, and the ability to perform complex, multi-step syntheses with minimal human intervention. chemrxiv.org
While direct examples of automated this compound synthesis are emerging, the principles have been demonstrated with other complex chiral molecules. For instance, automated assembly-line synthesis has been used for the iterative homologation of organoboron compounds to grow carbon chains with complete stereocontrol. chemrxiv.org This technology has been successfully applied to create late-stage intermediates for natural product synthesis and can be adapted for the conversion of boronic esters into amines, a reaction class highly relevant to aminopiperidine chemistry. chemrxiv.org
Similarly, the building block approach, where pre-synthesized and protected fragments are coupled together, is highly compatible with automated microwave-assisted solid-phase synthesis. frontiersin.org Developing a robust set of this compound-derived building blocks would enable its rapid incorporation into peptide-peptoid hybrids and other complex molecules using automated protocols. frontiersin.org The challenge lies in preparing diverse building blocks with protecting groups that are compatible with the conditions of automated synthesis. frontiersin.org
Advancements in Stereocontrol Methodologies for Complex Derivatives
Achieving precise control over stereochemistry is paramount when synthesizing complex derivatives of this compound for pharmaceutical applications. google.com Future research is focused on developing more sophisticated and reliable methodologies for stereocontrolled synthesis.
One area of advancement is in directed hydroboration reactions. Amine-directed intramolecular hydroboration of piperidine substrates allows for high levels of regiocontrol and stereocontrol, enabling the synthesis of specific diastereomers of substituted amino alcohols related to piperidine alkaloids. nih.gov The stereochemical outcome is influenced by steric effects within the bicyclic transition state, providing a predictable method for controlling stereochemistry. nih.gov
Cascade reactions are also being designed to construct complex polycyclic systems with multiple stereocenters in a single, stereocontrolled operation. rsc.org For example, lactam-tethered alkenols can undergo regioselective bromoetherification or transition metal-catalyzed alkoxylation to form piperidine-fused 3-methylenetetrahydropyrans with high diastereoselectivity. rsc.org Such strategies that merge azaheterocyclic scaffolds with other motifs can exponentially expand the accessible 3D structural space for drug discovery. rsc.org These advanced methods for stereocontrol are essential for building the next generation of complex molecules derived from the this compound scaffold.
Q & A
Q. (Basic)
- Spectroscopic Analysis : ¹H NMR (e.g., δ1.40–1.45 ppm for Boc-group protons), ¹³C NMR (δ28.4 ppm for tert-butyl carbons), and IR (ν~1680 cm⁻¹ for carbonyl stretch) .
- Chiral Purity : Polarimetry ([α]²⁰D = +19.4° to +53.1° in MeOH) and chiral HPLC .
- Physical Properties : Melting points (77–81°C) and purity validation (>98.0% via GC/HPLC) .
How should researchers address contradictions in reported synthetic yields or stereoselectivity for this compound?
(Advanced)
Discrepancies often arise from:
- Impurity in Starting Materials : Verify Boc-protected amine purity (>97.0% via HLC) and storage conditions (0–6°C for this compound) .
- Replication Challenges : Document reaction parameters (e.g., inert atmosphere, moisture control) to ensure reproducibility .
- Data Interpretation : Use statistical tools (e.g., error bars in yield measurements) and cross-validate with independent techniques like X-ray crystallography .
What frameworks guide the design of experiments involving this compound in drug discovery?
Q. (Advanced)
- PICO Framework : Define P opulation (e.g., target enzyme), I ntervention (this compound as a ligand), C omparator (other piperidine derivatives), and O utcome (binding affinity) .
- FINER Criteria : Ensure questions are F easible (e.g., scalable synthesis), I nteresting (novel chiral applications), N ovel (unexplored pharmacokinetic properties), E thical (non-toxic intermediates), and R elevant (therapeutic targets) .
How can this compound be applied in mechanistic studies of chiral induction?
Q. (Advanced)
- Transition-State Analysis : Use DFT calculations to model nucleophilic attack pathways and compare with experimental dr values .
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., Boc-deprotection vs. ring closure) .
- Cross-Validation : Compare results with analogous compounds (e.g., (S)-3-Boc-aminopiperidine) to isolate stereoelectronic effects .
What are the best practices for literature reviews on this compound applications?
Q. (Basic)
- Primary Sources : Prioritize peer-reviewed journals over vendor catalogs (e.g., avoid benchchem.com ) .
- Citation Tools : Use Zotero or EndNote to track synthesis protocols and spectral data .
- Gaps Identification : Highlight understudied areas (e.g., catalytic asymmetric synthesis) using systematic reviews .
How do storage conditions impact the stability of this compound?
Q. (Basic)
- Temperature : Store at 0–6°C to prevent Boc-group cleavage or racemization .
- Moisture Control : Use desiccants and argon/vacuum sealing to avoid hydrolysis.
- Long-Term Stability : Monitor via periodic HPLC; degradation >5% warrants repurification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
